![molecular formula C18H20N2O3S B2493698 2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide CAS No. 921792-36-1](/img/structure/B2493698.png)
2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of these compounds utilizes a key precursor, which undergoes reactions with different reagents leading to the formation of heterocyclic derivatives. The mechanistic pathways involve regioselective attack and/or cyclization by the cyanoacetamido moiety, showcasing the complexity and the precision in the synthetic procedures which mainly involve one-pot reactions under mild conditions. The simplicity, convenience, and yield production play a significant role in the synthetic value of these compounds (Shams et al., 2010).
Molecular Structure Analysis
Crystal structure determination of similar compounds, such as N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, reveals the conformational aspects and planarity of the thiophene ring. This analysis highlights the importance of structural configuration in determining the reactivity and properties of these molecules (Wang et al., 2014).
Chemical Reactions and Properties
These compounds exhibit a wide range of chemical reactions, including cyclization, dipolar cyclization, dinucleophilic-bielectrophilic attack, and condensation reactions. The diversity of reactive sites in these molecules opens avenues for further heterocyclic transformations and biological investigations. The compounds have shown high inhibitory effects in vitro for antiproliferative activity against various cancer cell lines, indicating their potential for further pharmacological exploration (Shams et al., 2010).
Aplicaciones Científicas De Investigación
Antitumor Activity
Several studies have synthesized and evaluated derivatives bearing thiophene and related heterocyclic ring systems for their potential antitumor activities. For instance, new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, synthesized using structures related to thiophene as pharmacophoric groups, exhibited considerable anticancer activity against a variety of cancer cell lines. Compounds showing significant activity include those with different heterocyclic rings such as benzimidazole, benzothiazole, and benzoxazole derivatives, indicating the potential of these compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015). Additionally, compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide showed high inhibitory effects against breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines in screening tests (Shams, Mohareb, Helal, & Mahmoud, 2010).
Anti-inflammatory Activity
Research on 5-substituted benzo[b]thiophene derivatives has shown potent anti-inflammatory activity. These compounds were synthesized by reacting 5-aminobenzo[b]thiophene-2-carboxylic acid with different amines, indicating the therapeutic potential of thiophene derivatives in treating inflammatory conditions (Radwan, Shehab, & El-Shenawy, 2009).
Antimicrobial Activity
Novel derivatives have been synthesized and evaluated for their antimicrobial activities. For example, thiazolidin-4-one derivatives showed potential as antimicrobial agents against a variety of bacterial and fungal species. This suggests the utility of thiophene and its derivatives in developing new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Propiedades
IUPAC Name |
2-thiophen-2-yl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-18(2)11-23-15-9-12(6-7-14(15)20(3)17(18)22)19-16(21)10-13-5-4-8-24-13/h4-9H,10-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCLEEGJAVAEGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)CC3=CC=CS3)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

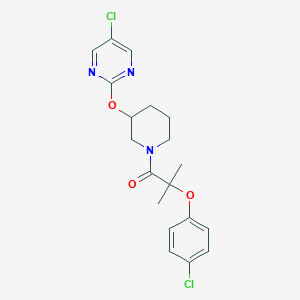
![(1S,5S,7S)-7-Pyridin-3-yl-2lambda6-thia-3-azabicyclo[3.2.0]heptane 2,2-dioxide](/img/structure/B2493616.png)
![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2493617.png)
![2a,3,4,5-tetrahydrobenz[cd]indol-2(1H)-one](/img/structure/B2493619.png)
![6,7-dimethoxy-N-(2-methoxyethyl)-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B2493620.png)
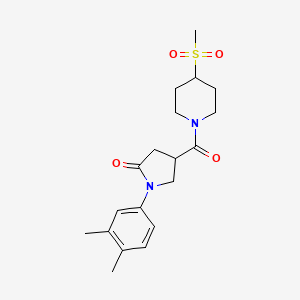
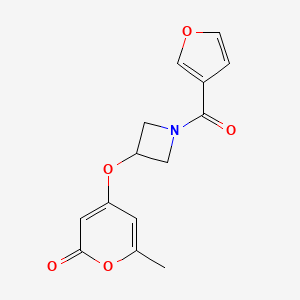
![Methyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2493624.png)
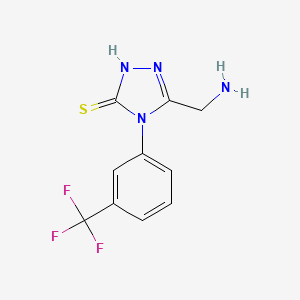
![2-(2,4'-dioxo-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2493632.png)
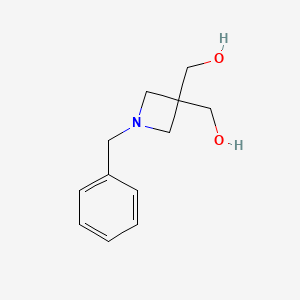

![3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2493636.png)
![[4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride](/img/structure/B2493637.png)